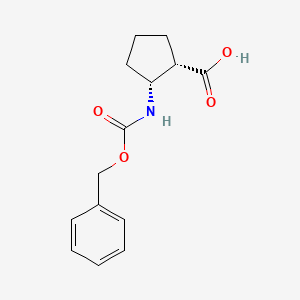

(1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid

Description

(1S,2R)-2-(Benzyloxycarbonylamino)cyclopentanecarboxylic acid is a chiral cyclopentane derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a carboxylic acid functional group. This compound is structurally characterized by its bicyclic framework and stereochemical configuration, which confer distinct physicochemical and biological properties. The Cbz group enhances stability during synthetic procedures while allowing selective deprotection under hydrogenolytic conditions . Its applications span peptide synthesis, medicinal chemistry, and integrin ligand development, where stereochemistry and functional group compatibility are critical .

Properties

IUPAC Name |

(1S,2R)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)11-7-4-8-12(11)15-14(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZVMVSTQZDUJQ-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001147120 | |

| Record name | rel-(1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61935-49-7 | |

| Record name | rel-(1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61935-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001147120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable cyclopentane derivative.

Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, which is achieved using benzyl chloroformate in the presence of a base such as sodium carbonate.

Formation of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of (1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid may involve continuous flow processes to enhance efficiency and yield. These methods utilize advanced technologies such as microreactors to control reaction conditions precisely and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include various protected amino acids, esters, amides, and other derivatives that are useful in further synthetic applications.

Scientific Research Applications

(1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can act as a protecting group, allowing selective reactions to occur at other functional sites. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Boc-Protected Analogs

Compounds such as (1S,2R)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid (CAS 137170-89-9) replace the Cbz group with a tert-butoxycarbonyl (Boc) group. Key differences include:

- Stability: Boc derivatives are more acid-labile, requiring trifluoroacetic acid (TFA) for deprotection, whereas Cbz derivatives require hydrogenolysis .

- Steric Effects : The bulky Boc group may hinder interactions in receptor-binding assays compared to the smaller Cbz group .

- Storage : Boc-protected analogs are stored at 2–8°C under dry conditions due to moisture sensitivity, while Cbz derivatives exhibit greater ambient stability .

Table 1: Protecting Group Comparison

Stereochemical Variants

The stereochemistry of cyclopentane derivatives significantly impacts biological activity:

- (1R,2S)-cis-2-Amino-1-cyclopentanecarboxylic acid: Used in integrin ligand studies, this enantiomer shows reduced binding affinity to αvβ3 receptors compared to the (1S,2R)-Cbz derivative, highlighting stereoselectivity in receptor interactions .

- (1R,2R)-trans-2-(Boc-amino)cyclopentanecarboxylic acid: The trans configuration alters ring puckering, affecting solubility and conformational flexibility in peptide backbones .

Functional Group Modifications

Ester Derivatives

Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate (CAS 1359987-62-4) introduces an ethyl ester, enhancing lipophilicity for cell permeability. The carboxylic acid form, however, is preferred in solid-phase peptide synthesis for direct coupling .

Halogenated and Hydroxylated Analogs

- (1S,2R,3S,4S)-3-Amino-4-bromo-2-hydroxycyclopentanecarboxylic acid: Bromine and hydroxy groups increase molecular polarity (logP = -0.8) and enable nucleophilic substitution reactions, unlike the non-halogenated Cbz derivative .

- Fluorinated derivatives (e.g., Ethyl (1S,2R)-2-(4-fluorobenzylamino)cyclopentanecarboxylate): Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes, improving pharmacokinetics .

Biological Activity

(1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid is a chiral compound with significant implications in organic synthesis and medicinal chemistry. The compound features a cyclopentane structure, a benzyloxycarbonyl group, and a carboxylic acid functional group. Its molecular formula is C₁₁H₁₃N₁O₃, with a molar mass of approximately 219.23 g/mol. This unique structure enhances its stability and solubility, making it a valuable intermediate in the synthesis of various bioactive molecules.

The biological activity of (1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, enabling selective reactions at other functional sites. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which influence the compound's binding affinity and specificity.

Biological Activities

Research has indicated that (1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid exhibits several noteworthy biological activities:

- Anti-inflammatory Effects : The compound has shown potential in ameliorating inflammation through its interaction with PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a crucial role in regulating lipid metabolism and inflammation .

- Neuroprotective Properties : Studies suggest that it may help protect against neurodegenerative conditions by reducing vascular leakage in diabetic models, indicating its potential in treating diabetic retinopathy .

- Cytotoxicity Profile : Preliminary assessments indicate low cytotoxicity in retinal pigment epithelium cell lines at concentrations up to 200 μM, suggesting a favorable safety profile for further development .

Comparative Analysis

To better understand the biological activity of (1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1S,2R)-2-Aminocyclopentanecarboxylic acid | Amino Acid | Lacks benzyloxycarbonyl group; simpler structure |

| (1S,2R)-2-(tert-butoxycarbonylamino)cyclopentane | Amino Acid | Uses tert-butoxycarbonyl group; different sterics |

| (1S,2R)-2-(phenylthio)cyclopentanecarboxylic acid | Thiol Derivative | Contains sulfur; alters reactivity and solubility |

The uniqueness of (1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid lies in its chiral center combined with the benzyloxycarbonyl protecting group. This combination enhances its stability and potential biological activity compared to similar compounds.

In Vivo Efficacy Studies

Recent studies have focused on the in vivo efficacy of (1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid using diabetic rat models. These studies demonstrated that systemic administration of the compound significantly reduced retinal vascular leakage—a key factor in diabetic macular edema—indicating its potential therapeutic effects in ocular diseases associated with diabetes .

Pharmacokinetic Properties

Pharmacokinetic studies have shown that the compound exhibits favorable metabolic stability and low clearance rates in both human and rat liver microsomes. This suggests that phase-I hepatic metabolism is unlikely to limit its bioavailability, making it a promising candidate for further drug development.

Q & A

Q. How can the stereochemical configuration of (1S,2R)-2-(benzyloxycarbonylamino)cyclopentanecarboxylic acid be confirmed experimentally?

- Methodological Answer : Stereochemical confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, coupling constants (-values) between protons on C1 and C2 can indicate axial/equatorial orientations in the cyclopentane ring. For example, values > 8 Hz suggest trans-diaxial interactions, consistent with the (1S,2R) configuration. X-ray crystallography provides definitive proof by resolving bond angles and torsional parameters. Comparative analysis with known analogs (e.g., tert-butoxycarbonyl-protected cyclopentane derivatives in ) can validate assignments .

Q. What are the recommended protocols for safe handling of this compound in laboratory settings?

- Methodological Answer : Refer to OSHA HCS guidelines ():

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing or reactions.

- Spill Management : Absorb with inert materials (silica gel, sand) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air.

Avoid aqueous workups without pH control, as the carboxylic acid group may protonate and reduce solubility .

Advanced Research Questions

Q. How does the benzyloxycarbonyl (Z) protecting group influence the reactivity of the cyclopentane amino acid in peptide synthesis?

- Methodological Answer : The Z group provides steric bulk and electron-withdrawing effects, which:

- Suppress racemization during coupling by stabilizing the transition state.

- Require harsh conditions for removal (e.g., H/Pd-C or TFA with scavengers).

Comparative studies with tert-butoxycarbonyl (Boc) analogs () show Z groups offer better stability in acidic conditions but lower compatibility with nucleophilic reagents. Optimal deprotection strategies depend on downstream applications (e.g., solid-phase synthesis vs. solution-phase) .

Q. What analytical techniques are critical for resolving contradictions in solubility or purity data for this compound?

- Methodological Answer : Contradictions often arise from residual solvents or diastereomeric impurities. Use:

- HPLC-MS : To quantify purity and detect byproducts (e.g., deprotected amino acid or benzyl alcohol).

- DSC/TGA : Differential scanning calorimetry/thermogravimetric analysis to assess melting point consistency (e.g., mp 218–220°C for cis-2-amino-1-cyclopentanecarboxylic acid in ).

- Karl Fischer Titration : To measure water content, critical for reproducibility in hygroscopic samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.